1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt
Brand Name: Vulcanchem
CAS No.: 58953-08-5
VCID: VC18434445
InChI: InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1
SMILES:
Molecular Formula: C19H15Cl2N2NaO5S
Molecular Weight: 477.3 g/mol

1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt

CAS No.: 58953-08-5

Cat. No.: VC18434445

Molecular Formula: C19H15Cl2N2NaO5S

Molecular Weight: 477.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt - 58953-08-5

Specification

CAS No. 58953-08-5
Molecular Formula C19H15Cl2N2NaO5S
Molecular Weight 477.3 g/mol
IUPAC Name sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate
Standard InChI InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1
Standard InChI Key WTELQDTYDULSAP-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C=C1C2=NN(CC2CS(=O)(=O)[O-])C3=CC4=C(C=C3)C(=O)OC4)Cl)Cl.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at the 4-position with a methanesulfonic acid group. The 3-position is occupied by a 4,5-dichloro-2-methylphenyl moiety, while the 1-position is linked to a 1,3-dihydro-1-oxo-5-isobenzofuranyl group. The sodium counterion neutralizes the sulfonic acid’s charge, forming a stable salt. Key structural attributes include:

PropertyValue
IUPAC NameSodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate
Molecular FormulaC19H15Cl2N2NaO5S\text{C}_{19}\text{H}_{15}\text{Cl}_2\text{N}_2\text{NaO}_5\text{S}
Molecular Weight477.3 g/mol
CAS Registry Number58953-08-5

The dichlorophenyl and isobenzofuranyl groups contribute to hydrophobic interactions, while the sulfonate group enhances solubility in polar solvents.

Spectral Characterization

Fourier transform infrared (FT-IR) spectroscopy of analogous pyrazole sulfonamides reveals characteristic peaks for sulfonyl (SO2\text{SO}_2) stretches at 1150–1350 cm1^{-1} and aromatic C–H bends near 700–900 cm1^{-1} . Nuclear magnetic resonance (NMR) data for related compounds show pyrazole proton signals between δ 6.5–7.5 ppm and methylene protons adjacent to the sulfonate group at δ 3.0–4.0 ppm .

Synthesis and Optimization

Reaction Pathways

Synthesis typically begins with the condensation of hydrazine derivatives with β-diketones to form the pyrazole ring. Subsequent sulfonation introduces the methanesulfonic acid group, followed by sodium exchange to yield the final salt. A critical step involves the use of potassium tert-butoxide in tetrahydrofuran (THF), which achieves 78% yield in ring-closure reactions—a marked improvement over sodium hydride (55%) or carbonate bases (<20%) .

Solvent and Base Selection

Optimal conditions for pyrazole sulfonamide synthesis are outlined below:

BaseSolventTime (h)Yield (%)
Potassium tert-butoxideTHF1678
Sodium hydrideDMF1255
Sodium hydroxideDMF2432

Weak bases minimize side reactions, while polar aprotic solvents like THF stabilize intermediates .

Regulatory and Environmental Considerations

Record-Keeping Requirements

Manufacturers must maintain detailed records of production volumes, export quantities, and customer information for five years . These measures ensure traceability and compliance with the Canadian Environmental Protection Act .

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, toxicity profiling and pharmacokinetic studies in mammalian models are needed to advance this compound into clinical trials. The sodium salt’s solubility advantages must be balanced against potential renal clearance issues.

Synthetic Scalability

Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalyst efficiency and reducing solvent waste. Continuous flow reactors may address these challenges by improving reaction control and yield .

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